5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. It belongs to the imidazopyridine family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its role as a positive allosteric modulator of GABA A receptors and its potential use in various therapeutic contexts, including as a proton pump inhibitor and non-steroidal anti-inflammatory drug (NSAID) .
The compound is classified under heterocyclic compounds, specifically within the imidazopyridine category. Its chemical structure is denoted by the International Union of Pure and Applied Chemistry name 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine, with the CAS number 1448064-99-0. This compound can be synthesized through various chemical pathways, primarily involving condensation reactions of pyridine derivatives .
The synthesis of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the condensation of pyridine-2,3-diamine with aldehydes or carboxylic acids under oxidative conditions. The reaction conditions are optimized to enhance yield and purity, often employing catalysts and solvents tailored for large-scale production .
Synthetic Route Example:
Industrial production methods mirror these laboratory techniques but are adjusted for efficiency and scalability .
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine can undergo various chemical reactions:
Common Reagents:
The products formed from these reactions vary based on the specific reagents employed and their reaction conditions .
The mechanism of action for 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine primarily involves its interaction with various enzymes and proteins within biological systems. It has been shown to influence cytochrome P450 enzymes, which play critical roles in drug metabolism. This compound can modulate enzyme activity through binding interactions that either inhibit or enhance metabolic processes .
Cellular Effects:
The compound has been observed to affect cellular signaling pathways, gene expression, and metabolic processes, indicating its potential as a therapeutic agent in various diseases .
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine exhibits several notable physical properties:
Chemical Properties:
The compound's reactivity profiles include susceptibility to oxidation and reduction reactions, which can alter its biological activity significantly .
The applications of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine span multiple scientific fields:
The core structure of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine features a fused bicyclic system consisting of a pyridine ring condensed with an imidazole ring. This architecture confers a striking electronic and topological resemblance to naturally occurring purines, such as adenine and guanine. The electron-rich nitrogen atoms enable hydrogen bond donation and acceptance, mimicking nucleobase interactions, while the hydrophobic methyl group at the 5-position enhances membrane permeability and modulates electronic properties. These characteristics facilitate binding to diverse biological targets, particularly ATP-binding sites of kinases, where the compound can act as a hinge-binding motif [1] [6].
The imidazo[4,5-b]pyridine scaffold’s bioisosteric relationship with purines underpins its prevalence in drug discovery. Unlike purines, however, this scaffold offers enhanced metabolic stability and greater synthetic flexibility for functionalization at multiple positions (C2, N3, C5, C7). These modifications enable fine-tuning of physicochemical properties while retaining core binding interactions. For example, the 6-amino group serves as a critical hydrogen bond donor analogous to the 6-amino group in adenine, while N3 can participate in hydrophobic interactions or act as a hydrogen bond acceptor [6].
Table 1: Key Structural Features Enabling Biological Activity
Structural Element | Role in Molecular Recognition | Biological Implications |
---|---|---|
6-Amino group | Hydrogen bond donor (mimics adenine) | Targets kinase hinge regions |
Imidazole nitrogen (N3) | Hydrogen bond acceptor | Enhances binding to catalytic sites |
5-Methyl substitution | Hydrophobic moiety; electron-donating group | Improves membrane permeability; modulates electron density |
Fused bicyclic system | Planar conformation; aromatic character | Facilitates π-stacking and intercalation |
The significance of imidazo[4,5-b]pyridines in medicinal chemistry first gained attention through studies of heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP, identified in the 1980s as a mutagenic compound formed in cooked meats, highlighted the biological potency of this scaffold. Research revealed its metabolic activation by cytochrome P450 enzymes (notably CYP1A2) and subsequent DNA adduct formation, establishing it as a Group 2B carcinogen [1]. While PhIP underscored potential risks, its structural framework simultaneously illuminated therapeutic possibilities.
By the early 2000s, medicinal chemists began systematically exploring substituted imidazo[4,5-b]pyridines as privileged scaffolds. The synthesis of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine represented a strategic simplification of complex natural products and carcinogenic HCAs. Its emergence coincided with advances in heterocyclic synthesis, particularly microwave-assisted cyclizations and transition metal-catalyzed coupling reactions, enabling efficient derivatization. These synthetic innovations facilitated the incorporation of this core into targeted libraries for kinase inhibition and anticancer screening [3] [4].
Table 2: Evolution of Imidazo[4,5-b]pyridines in Scientific Research
Time Period | Key Developments | Significance |
---|---|---|
1980s–1990s | Identification of PhIP in cooked meats; carcinogenicity studies | Revealed scaffold's biological interactions and metabolic pathways |
Early 2000s | Synthetic methodologies development (e.g., Pinner reaction, cyclizations) | Enabled efficient core functionalization |
2010–Present | Rational design of kinase inhibitors (Aurora, Trk, PDE10A) | Established therapeutic potential in oncology and CNS disorders |
Imidazo[4,5-b]pyridines occupy a pivotal niche in heterocyclic chemistry due to their balanced physicochemical profile and broad target compatibility. The 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine variant exemplifies these advantages: its melting point (238–243°C) indicates high crystallinity, beneficial for formulation, while its moderate solubility supports bioavailability. These properties, combined with multiple vectors for chemical modification, make it a versatile template for lead optimization across therapeutic areas [2] [6].
Notably, this scaffold has demonstrated exceptional versatility in kinase inhibitor design. Its planar structure allows deep penetration into the hydrophobic cleft of kinase ATP-binding sites, while substituents at C2, C7, or N3 modulate selectivity and potency. For instance, in PDE10A inhibitors, the core provides critical hydrogen bonds to Gln716 and Tyr683 residues, achieving sub-nanomolar IC50 values (e.g., compound 7, IC50 = 4.1 nM) [3]. Similarly, Aurora kinase inhibitors exploit the scaffold’s ability to interact with the post-hinge region (e.g., compound 14d, Aurora-A IC50 = 0.035 μM) [4]. Beyond oncology, Trk inhibitors like 2d (TrkA cellular IC50 = 0.5 nM) highlight applications in pain and neurodegeneration [5].
Antiviral and antibacterial potentials are emerging frontiers. Amidino-substituted derivatives exhibit selective activity against respiratory syncytial virus (e.g., compound 7, EC50 = 21 μM) [6], while antiproliferative effects in colon carcinoma (e.g., compound 10, IC50 = 0.4 μM) underscore its broad utility. The scaffold’s synthetic tractability enables rapid exploration of structure-activity relationships (SAR), accelerating the identification of candidates with optimized potency, selectivity, and pharmacokinetic profiles.
Table 3: Therapeutic Applications of Derived Compounds
Therapeutic Area | Target | Derivative Example | Potency | Key Structural Features |
---|---|---|---|---|
Oncology | Tubulin | Amidino derivative [6] | IC50 = 0.2–0.6 μM | C2-aryl; amidino group at C6 |
CNS Disorders | PDE10A | Compound 7 [3] | IC50 = 4.1 nM | 2-Methoxy group; methylpyridine at C7 |
Oncology | Aurora-A | Compound 14d [4] | IC50 = 0.035 μM | 7-(Pyrazol-4-yl); benzyl substitution |
Oncology/Pain | TrkA | Compound 2d [5] | Cell IC50 = 0.5 nM | OiPr group; hydroxymethyl substituent |
Infectious Diseases | Respiratory Syncytial Virus | Compound 7 [6] | EC50 = 21 μM | Bromo-substituted phenyl ring |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9